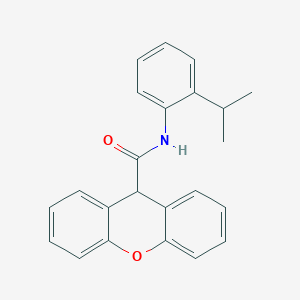

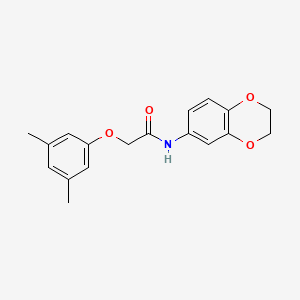

N-(2-isopropylphenyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-isopropylphenyl)-9H-xanthene-9-carboxamide is a compound with potential in various applications due to its unique structural characteristics. Xanthene and its derivatives have been explored for their optical and electronic properties, which make them valuable in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of xanthene derivatives typically involves nucleophilic substitution reactions followed by polycondensation. For example, a new aromatic dicarboxylic acid precursor to xanthene-based polyamides was prepared through the nucleophilic substitution reaction of 9,9-bis(4-hydroxy-3-methylphenyl)xanthene with p-fluorobenzonitrile, followed by alkaline hydrolysis (Guo et al., 2015). Similarly, 9,9-Bis(4-hydroxyphenyl)xanthene (BHPX) was synthesized from xanthenone in a one-pot, two-step synthetic procedure, leading to novel polyamides (Jiang et al., 2010).

Molecular Structure Analysis

The molecular structure of xanthene derivatives is crucial for their properties and applications. Xanthenes are characterized by a tricyclic core, with variations in the 9-position significantly influencing their physical, chemical, and biological properties. Structural studies, such as those on xanthene-9-carboxylic acid, reveal the importance of hydrogen bonding and molecular conformation (Blackburn et al., 1996).

Chemical Reactions and Properties

Xanthene derivatives participate in a variety of chemical reactions, enabling the synthesis of complex molecules. For instance, N-vinylacetamides and ethyl vinyl ether have been used as acetaldehyde anion equivalents in the synthesis of 9H-xanthene-9-carboxaldehyde, demonstrating the versatility of xanthene derivatives in synthetic chemistry (Prashad et al., 2004).

Physical Properties Analysis

The physical properties of xanthene derivatives, such as solubility, thermal stability, and mechanical strength, are influenced by their molecular structure. Polyamides containing xanthene units exhibit high glass transition temperatures, excellent thermal stability, and good mechanical properties, making them suitable for high-performance materials (Guo et al., 2015).

Chemical Properties Analysis

Xanthene derivatives show a range of chemical behaviors due to the reactivity of their core structure. Their capacity to undergo electrophilic substitution, nucleophilic addition, and other reactions makes them valuable intermediates in organic synthesis and material science. The synthesis of xanthene-9-carboxylic acid derivatives illustrates the chemical versatility of these compounds (Nishino & Kurosawa, 1983).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-propan-2-ylphenyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-15(2)16-9-3-6-12-19(16)24-23(25)22-17-10-4-7-13-20(17)26-21-14-8-5-11-18(21)22/h3-15,22H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFNGMMAEQHDLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5636942.png)

![8-(3-chloro-4-fluorobenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5636950.png)

![4-{5-[(4-bromobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5636958.png)

![5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide](/img/structure/B5636976.png)

![3-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5636978.png)

![(1-{[methyl(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]methyl}cyclopentyl)methanol](/img/structure/B5636986.png)

![N~1~-(2-furylmethyl)-N~4~-[3-(2-furyl)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B5636997.png)

![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5636998.png)

![2-anilino-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrimidine-5-carboxamide](/img/structure/B5637028.png)

![8-methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637034.png)